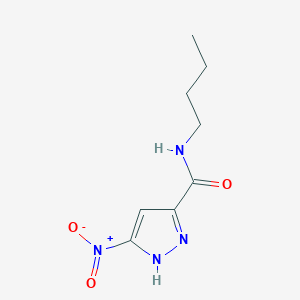![molecular formula C19H19N3OS B6028824 5-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B6028824.png)
5-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MBT-PH and has been synthesized through various methods.
科学研究应用
MBT-PH has been studied for its potential therapeutic applications, particularly in the treatment of cancer, diabetes, and neurodegenerative diseases. Research has shown that MBT-PH has anticancer properties and can induce apoptosis in cancer cells. It has also been found to have hypoglycemic effects and can improve insulin sensitivity in diabetic animal models. Additionally, MBT-PH has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
作用机制
The exact mechanism of action of MBT-PH is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis through the activation of caspases. MBT-PH has also been found to activate AMP-activated protein kinase (AMPK), which plays a key role in glucose metabolism and insulin sensitivity. Additionally, MBT-PH has been shown to modulate the activity of certain neurotransmitters and to reduce oxidative stress in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MBT-PH has been found to have several biochemical and physiological effects. It has been shown to reduce tumor growth and induce apoptosis in cancer cells. It also has hypoglycemic effects and can improve insulin sensitivity in diabetic animal models. Additionally, MBT-PH has been found to improve cognitive function and reduce oxidative stress in the brain, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
MBT-PH has several advantages for lab experiments, including its relatively simple synthesis and its potential therapeutic applications. However, there are also some limitations to using MBT-PH in lab experiments. One limitation is that the compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood. Additionally, the compound may have limited solubility in certain solvents, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on MBT-PH. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of MBT-PH and to explore its potential therapeutic applications in humans. Other future directions could include investigating the compound's effects on other diseases and conditions, as well as exploring its potential use as a diagnostic tool.
合成方法
MBT-PH can be synthesized through various methods, including the reaction of 4-methylbenzylamine and 2,4-thiazolidinedione, followed by the reaction of the resulting compound with 1-phenylethanone hydrazone. Another method involves the reaction of 4-methylbenzylamine and 2-[(1-phenylethylidene)hydrazono]thiazolidin-4-one. The synthesis of MBT-PH has been reported in several scientific studies, and different methods have been used to optimize the yield and purity of the compound.
属性
IUPAC Name |
(2Z)-5-[(4-methylphenyl)methyl]-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-8-10-15(11-9-13)12-17-18(23)20-19(24-17)22-21-14(2)16-6-4-3-5-7-16/h3-11,17H,12H2,1-2H3,(H,20,22,23)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPBQEIBCURBAR-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)NC(=NN=C(C)C3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C(\C)/C3=CC=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol](/img/structure/B6028743.png)

![1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine](/img/structure/B6028750.png)
![2-(2-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6028763.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B6028778.png)
![1-[2-(allyloxy)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6028785.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6028794.png)

![ethyl 3-(2-fluorobenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6028797.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6028807.png)
![3-(2-chlorophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6028817.png)

![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-fluoro-4-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B6028833.png)